1,1,2-Tribromo-2-fluoroethane
Overview
Description
1,1,2-Tribromo-2-fluoroethane is an organohalogen compound with the molecular formula C2H2Br3F. It is a colorless liquid with a chloroform-like odor. This compound is not soluble in water but is soluble in organic solvents .
Preparation Methods
1,1,2-Tribromo-2-fluoroethane can be synthesized through the reaction of tribromomethane with hydrogen fluoride under appropriate conditions . The reaction typically involves the use of sulfuric acid as a catalyst to facilitate the halogen exchange process. Industrial production methods may involve similar halogen exchange reactions, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
1,1,2-Tribromo-2-fluoroethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: It can be oxidized to form more complex organohalogen compounds.
Common reagents used in these reactions include sodium hydroxide for substitution reactions, hydrogen gas for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
1,1,2-Tribromo-2-fluoroethane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of other organic compounds.
Pesticides and Biocides: The compound serves as a precursor for the production of pesticides, biocides, and preservatives.
Chemical Research: It is utilized in various chemical research studies to understand halogen exchange reactions and the behavior of organohalogen compounds.
Mechanism of Action
The mechanism of action of 1,1,2-Tribromo-2-fluoroethane involves its interaction with nucleophiles and electrophiles in chemical reactions. The bromine and fluorine atoms in the compound make it highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants .
Comparison with Similar Compounds
1,1,2-Tribromo-2-fluoroethane can be compared with other similar compounds such as:
1,1,1-Tribromo-2,2,2-trifluoroethane: This compound has three fluorine atoms instead of one, making it more fluorinated and potentially more reactive in certain chemical reactions.
1,1,2-Tribromo-2-chloroethane: This compound has a chlorine atom instead of a fluorine atom, which affects its reactivity and the types of reactions it can undergo.
The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which gives it distinct chemical properties and reactivity compared to other organohalogen compounds.
Properties
IUPAC Name |
1,1,2-tribromo-2-fluoroethane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Br3F/c3-1(4)2(5)6/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKMIMLUSYUSBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Br)Br)(F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Br3F | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420188 | |
Record name | 1,1,2-Tribromo-2-fluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
598-67-4 | |
Record name | 1,1,2-Tribromo-2-fluoroethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=598-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,2-Tribromo-2-fluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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